2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Description
This compound belongs to the 1,4-dihydropyrimido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core. Its structure includes a 4-chlorophenyl group at position 2 and a 2,4,5-trimethoxyphenyl group at position 2. These substituents influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-30-22-14-24(32-3)23(31-2)12-17(22)21-13-19(15-8-10-16(26)11-9-15)28-25-27-18-6-4-5-7-20(18)29(21)25/h4-14,21H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVEXKUNZWIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a member of the benzimidazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 486.949 g/mol. The structure features a chlorophenyl group and a trimethoxyphenyl moiety, which contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives were reported:
Anti-inflammatory Activity
Benzimidazole derivatives have also shown promising anti-inflammatory effects. Specific compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. For example:
- A series of benzimidazoles demonstrated significant inhibition of Lck kinase , contributing to their anti-inflammatory properties .
- The presence of methoxy groups in the structure enhances the compound's ability to modulate inflammatory pathways.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is notable. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Compounds from this class have been tested against different cancer cell lines, showing IC50 values in the nanomolar range against breast and colon cancer cells .
- The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation.
Case Studies
- Antibacterial Efficacy Study : A recent study synthesized several benzimidazole derivatives and evaluated their antibacterial activity using broth microdilution methods. The results indicated that specific derivatives were significantly more effective than traditional antibiotics against resistant bacterial strains .
- Anti-inflammatory Mechanism Exploration : Research focused on a specific derivative demonstrated its ability to reduce inflammation markers in vitro by inhibiting NF-kB signaling pathways .
- Anticancer Activity Assessment : In a comparative study, a novel benzimidazole derivative was shown to induce apoptosis in colorectal cancer cells via caspase activation, with an IC50 value of 25 nM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Their Implications
The pharmacological behavior of dihydropyrimido[1,2-a]benzimidazoles is highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
- Chlorophenyl vs.
- Trimethoxyphenyl Configuration : The 2,4,5-trimethoxyphenyl group may enhance binding to enzymes like tubulin (common in anticancer agents) compared to 2,3,4-trimethoxy derivatives (e.g., ) due to steric and electronic effects .
- Electron-Withdrawing Groups : Compounds with nitro or trifluoromethyl groups (e.g., ) exhibit stronger bioactivity, suggesting that electron-withdrawing substituents could optimize the target compound’s efficacy.
Pharmacological Profiles
Antimicrobial Activity
- Derivatives of 1,4-dihydropyrimido[1,2-a]benzimidazole (e.g., IVa–IVo in ) show moderate activity against drug-resistant bacteria (e.g., S. aureus, E. coli) but are less potent than standard drugs like ciprofloxacin. The target compound’s 2,4,5-trimethoxy group may improve activity against fungal pathogens due to enhanced hydrogen bonding .
Anti-inflammatory and Analgesic Potential
- Benzimidazole analogs with methoxy and chloro substituents (e.g., ) exhibit significant anti-inflammatory activity by inhibiting COX-2. The target compound’s chloro group may enhance this effect compared to purely methoxy-substituted analogs .
Anticancer Activity
- Ethyl ester derivatives (e.g., ) with trimethoxyphenyl groups show predicted anticancer activity, likely via tubulin polymerization inhibition. The target compound’s 2,4,5-trimethoxy configuration could offer similar or superior efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
